N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
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Description
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.391. The purity is usually 95%.
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Scientific Research Applications
Dihydropyridazinone Cardiotonics
Research into dihydropyridazinone derivatives, which are structurally related to N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, has identified compounds with potent positive inotropic activity in dogs. These compounds, including the dihydropyridazinone LY195115, have shown significant oral activity and long-acting inotropic effects, making them potential candidates for heart failure treatment (Robertson et al., 1986).
Electrophilic Amination of Amino Acids
A general preparation method for N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids has been developed, which is efficient for electrophilic amination of N-benzyl amino acids. This method can accommodate various functional groups found in amino acid side chains, demonstrating the compound's utility in synthesizing piperazic acid derivatives and other cyclic compounds (Hannachi et al., 2004).
Synthesis of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives
A novel class of pyridazin-3-one derivatives has been synthesized through the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This research showcases the versatility of related compounds in synthesizing a variety of fused azines, highlighting their potential utility in creating new pharmacologically active molecules (Ibrahim & Behbehani, 2014).
Histamine H3 Receptor Antagonists
GSK189254, a novel histamine H3 receptor antagonist with high affinity for human and rat H3 receptors, demonstrates potential for treating dementia in Alzheimer's disease and other cognitive disorders. This research underscores the relevance of H3 receptor antagonists in neuropharmacology and their therapeutic potential (Medhurst et al., 2007).
Beta-lactamase Inhibitory Properties
Research into triazolyl derivatives, including benzhydryl 2 beta-[(1,2,3-triazol-1-yl)methyl]-2 alpha-methylpenam- 3 alpha-carboxylate 1,1-dioxide, has shown potent inhibition of various bacterial beta-lactamases. These findings highlight the compound's potential in combating antibiotic resistance (Micetich et al., 1987).
Properties
IUPAC Name |
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-12-13-19(25)23(22-15)14-18(24)21-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,20H,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOUZXLYNOKKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.